molecular formula C10H12BrN3O3 B4115994 ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate

ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate

Cat. No. B4115994
M. Wt: 302.12 g/mol
InChI Key: OEIJATFMMQTLOI-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate, also known as ethyl 2-(4-bromobenzamido) hydrazinecarboxylate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazine derivative and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease processes.
Biochemical and physiological effects:
Studies have shown that ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate exhibits a range of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-tumor properties. The compound has also been found to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate in lab experiments is its relatively simple synthesis method. The compound is also highly stable and can be easily stored for extended periods of time. However, one limitation of using this compound is that it may exhibit low solubility in certain solvents, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate. One area of interest is in the development of more efficient synthesis methods for the compound. Another potential direction is in the investigation of its potential applications in the treatment of specific diseases, such as cancer or neurological disorders. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential interactions with other drugs or compounds.

Scientific Research Applications

Ethyl 2-{[(4-bromophenyl)amino]carbonyl}hydrazinecarboxylate has been found to exhibit a range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

ethyl N-[(4-bromophenyl)carbamoylamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3O3/c1-2-17-10(16)14-13-9(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,14,16)(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIJATFMMQTLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-bromophenyl)carbamoyl]hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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